molecular formula C25H20N2O7S2 B1198497 Sirofluor CAS No. 85137-47-9

Sirofluor

Cat. No.: B1198497
CAS No.: 85137-47-9
M. Wt: 524.6 g/mol
InChI Key: MWXZHGYNLRGQLZ-UHFFFAOYSA-N
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Description

Sirofluor is a chemically defined fluorochrome derived from aniline blue. It is primarily used for the histochemical detection of callose in plant tissues. Callose is a β-glucan polysaccharide that plays a crucial role in plant cell wall reinforcement and response to pathogen attack. This compound exhibits strong fluorescence when it complexes with (1 → 3)-β-glucans, making it a valuable tool in plant biology research .

Scientific Research Applications

Sirofluor has a wide range of applications in scientific research, particularly in the fields of plant biology and histochemistry. Some of its key applications include:

Safety and Hazards

The safety and hazards associated with Sirofluor are not explicitly mentioned in the available resources. It’s always important to refer to the safety data sheet of the specific compound for detailed information .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sirofluor is synthesized from aniline blue through a series of chemical reactions. The structure of this compound is sodium 4,4’-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulphonate . The synthesis involves the isolation of the fluorochrome from a commercial sample of aniline blue, followed by confirmation of its structure through various analytical techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the compound using the same principles as the laboratory synthesis. This includes the isolation and purification of the fluorochrome from aniline blue, ensuring high purity and consistency for commercial use .

Chemical Reactions Analysis

Types of Reactions

Sirofluor primarily undergoes complexation reactions with polysaccharides. It forms strong fluorescent complexes with (1 → 3)-β-glucans, while showing weaker fluorescence with other glucans such as amylose and lichenin .

Common Reagents and Conditions

The complexation reactions of this compound with polysaccharides typically occur in aqueous unbuffered solutions. The fluorescence is induced under specific conditions, such as embedding in JB-4 resin and sectioning .

Major Products Formed

The major product formed from the reaction of this compound with (1 → 3)-β-glucans is a fluorescent complex that exhibits brilliant yellow fluorescence. This property is utilized in fluorescence microscopy to detect callose deposits in plant tissues .

Comparison with Similar Compounds

Sirofluor is unique in its strong fluorescence with (1 → 3)-β-glucans compared to other fluorochromes. Similar compounds include:

This compound’s specificity and strong fluorescence with (1 → 3)-β-glucans make it a preferred choice for detecting callose in plant tissues.

Properties

IUPAC Name

4-[4-[4-(4-sulfoanilino)benzoyl]anilino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O7S2/c28-25(17-1-5-19(6-2-17)26-21-9-13-23(14-10-21)35(29,30)31)18-3-7-20(8-4-18)27-22-11-15-24(16-12-22)36(32,33)34/h1-16,26-27H,(H,29,30,31)(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXZHGYNLRGQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)S(=O)(=O)O)NC4=CC=C(C=C4)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701005565
Record name 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85137-47-9
Record name 4,4'-(Carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085137479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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